BQ-788
Overview
Description
BQ-788 is a potent and selective antagonist of the endothelin (ET) B-receptor . It has an IC50 value of 1.2nM for inhibition of ET-1 binding to human Girardi heart cells . It poorly inhibits the binding to ETA receptors in human neuroblastoma cell line SK-N-MC cells with an IC50 of 1300 nM .
Molecular Structure Analysis
The molecular formula of BQ-788 is C34H50N5NaO7 . It has an average mass of 663.780 Da and a monoisotopic mass of 663.360779 Da .Physical And Chemical Properties Analysis
BQ-788 is a solid substance . It is soluble in acetonitrile (0.3 mg/mL), DMSO (1.2 mg/mL), and ethanol (1.2 mg/mL). It is slightly soluble in water .Scientific Research Applications
Selectivity and Biochemical Profile
BQ-788 is a potent and selective endothelin (ET) B-receptor antagonist. Its selectivity is evident from its ability to inhibit 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells significantly more effectively than to ETA receptors on human neuroblastoma cell lines. This compound demonstrates competitive antagonism, with no agonist activity, in isolated rabbit pulmonary arteries, and can be used to investigate the role of ET in physiological and pathological processes (Ishikawa et al., 1994).
Synthesis and Analogues
Efforts to improve the synthesis of BQ-788 have been made to reduce costs and improve yields. An efficient strategy involving a novel one-pot procedure for the synthesis of a highly hindered trisubstituted urea has been developed, enabling the synthesis of BQ-788 with an overall yield of 53%. Additionally, this methodology has been used to create new structural analogues of BQ-788 (Brosseau et al., 2005).
Effects on Blood Vessels and Small Intestine
BQ-788 has been found to antagonize ETB1 receptor-mediated relaxation due to ET-3 in the rat aorta and to inhibit the contractile effects of ET-3 more strongly than desensitization of ETB1 and ETB2 receptors in the rabbit saphenous vein. These findings suggest that BQ-788 is a novel antagonist of ETB1 and ETB2 receptors, with a weak antagonistic effect on the ETA1 receptor (Karaki et al., 1994).
Gender Differences in Endothelin-B Receptor Contribution
A study on the contribution of ET-B receptors to resting vascular tone found gender differences. In males, ET-B receptors mediate tonic vasoconstriction, while in females, they mediate tonic vasodilation. This was determined by administering BQ-788 into the forearm skin of subjects and measuring skin blood flow (Kellogg et al., 2001).
Pulmonary Hypertension in the Ovine Fetus
Research in a lamb model of chronic intrauterine pulmonary hypertension showed that prolonged ET(B) receptor blockade with BQ-788 increases pulmonary arterial pressure and vascular resistance, indicating that ET(B) receptor activity is crucial in the regulation of pulmonary vascular tone and structure in the ovine fetus (Ivy et al., 1999).
In Vitro and In Vivo Characteristics
BQ-788 is widely used to demonstrate the role of endogenous or exogenous ETs in vitro and in vivo. In vitro studies have shown that BQ-788 potently inhibits 125I-labeled ET-1 binding to ET(B) receptors in human Girrardi heart cells, with no agonistic activity in isolated rabbit pulmonary arteries. BQ-788 has also been shown to inhibit several bioactivities of ET-1, such as bronchoconstriction, cell proliferation, and clearance of perfused ET-1. In vivo, it inhibits ET(B) receptor-mediated depressor responses in rats and increases plasma concentration of ET-1, suggesting its role in potential ET(B) receptor blockade in vivo (Okada & Nishikibe, 2006).
Safety And Hazards
In case of skin contact with BQ-788, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, it is advised to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively . It is also recommended to avoid dust formation and breathing vapors, mist, or gas .
Future Directions
properties
IUPAC Name |
sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26-,27+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIFBRTTLMEOV-FUKQNADPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)[O-])NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N5NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BQ-788 | |
CAS RN |
156161-89-6 | |
Record name | BQ 788 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156161896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BQ-788 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OLL8XEJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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